molecular formula C17H25N3O2 B13788478 tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate

tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate

Cat. No.: B13788478
M. Wt: 303.4 g/mol
InChI Key: LEQMRTORHHGRIW-GJZGRUSLSA-N
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Description

tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate is a bicyclic carbamate derivative with a rigid diazabicycloheptane core. The (1S,4S) stereochemistry of the bicyclic system confers distinct conformational rigidity, making it valuable in medicinal chemistry as a scaffold for targeting enzymes or receptors requiring precise spatial alignment. The tert-butyl carbamate group enhances solubility and stability, while the phenyl-methyl linkage provides a hydrophobic anchor. This compound is often explored as an intermediate in synthesizing bioactive molecules, particularly kinase inhibitors or neuroreceptor modulators .

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)19-13-6-4-12(5-7-13)10-20-11-14-8-15(20)9-18-14/h4-7,14-15,18H,8-11H2,1-3H3,(H,19,21)/t14-,15-/m0/s1

InChI Key

LEQMRTORHHGRIW-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2C[C@@H]3C[C@H]2CN3

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2CC3CC2CN3

Origin of Product

United States

Preparation Methods

Preparation of the Core Bicyclic Amine and Boc Protection

The bicyclic amine (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is often prepared as its tert-butyl carbamate derivative, tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, which stabilizes the amine and facilitates further functionalization.

Typical preparation conditions include:

Step Reagents & Conditions Yield Notes
Boc protection Reaction of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane with di-tert-butyl dicarbonate in an appropriate solvent High yield (not explicitly stated) Protects the amine nitrogen, facilitating subsequent reactions

This intermediate is commercially available and well characterized by NMR and LCMS data, showing a molecular ion peak at m/z 344.0 and high purity (LCMS area ~97-99%).

Functionalization via Nucleophilic Aromatic Substitution

One common method to introduce the aromatic substituent involves nucleophilic aromatic substitution (SNAr) reactions on activated aromatic halides or nitro-substituted aromatics.

Example reaction:

Reagents Conditions Yield Description
1-fluoro-2-methoxy-4-nitrobenzene + tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate + potassium carbonate Anhydrous DMF, 50°C, 24 hours, nitrogen atmosphere 85% The bicyclic amine attacks the aromatic ring, replacing the fluorine atom, yielding a yellow solid product after filtration

This reaction proceeds under mild heating and inert atmosphere, ensuring high selectivity and yield.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Buchwald-Hartwig amination is another key method to form C-N bonds between the bicyclic amine and aryl halides.

Typical conditions:

Catalyst Ligand Base Solvent Temperature Time Yield
tris-(dibenzylideneacetone)dipalladium(0) 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or JohnPhos Sodium tert-butoxide Toluene or 1,4-dioxane 45°C 4 hours High, e.g., 2.01 g isolated product from 2.2 g starting aryl bromide

The reaction involves coupling of di-tert-butyl (3-bromo-5-(trifluoromethyl)phenyl)imidodicarbonate with the bicyclic amine derivative, yielding the desired arylated product. The product is purified by silica gel chromatography.

Other Functionalization Methods

Additional methods include substitution reactions with chloropyrimidine derivatives in the presence of bases such as N-ethyl-N,N-diisopropylamine in DMF at room temperature, yielding substituted bicyclic amine derivatives with cyano and chloro groups on the pyrimidine ring.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Product Description
Boc protection (1S,4S)-2,5-diazabicyclo[2.2.1]heptane + di-tert-butyl dicarbonate Standard conditions High tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
SNAr Activated aromatic halide (e.g., 1-fluoro-2-methoxy-4-nitrobenzene) + Boc-protected bicyclic amine + K2CO3 DMF, 50°C, 24 h, inert atmosphere 85% Aromatic-substituted bicyclic amine
Pd-catalyzed amination Aryl bromide + Boc-protected bicyclic amine + Pd2(dba)3 + JohnPhos + NaOtBu Toluene or dioxane, 45°C, 4 h High (e.g., 2.01 g from 2.2 g) Arylated bicyclic amine carbamate
Pyrimidine substitution 2,4-dichloropyrimidine-5-carbonitrile + Boc-protected bicyclic amine + DIPEA DMF, 20°C, 2 h Not specified Pyrimidine-substituted bicyclic amine carbamate

Research Findings and Characterization

  • The Boc-protected bicyclic amine intermediates show high purity and stability, confirmed by NMR spectra with characteristic signals (e.g., tert-butyl singlet near 1.36 ppm) and LCMS data with molecular ions around m/z 344.
  • The nucleophilic aromatic substitution and palladium-catalyzed amination reactions proceed with good to excellent yields and are reproducible under mild conditions.
  • The choice of base, solvent, and temperature critically influences the reaction efficiency and product purity.
  • Purification typically involves extraction, drying, and silica gel chromatography or precipitation techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides and bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The diazabicycloheptane ring and phenylcarbamate moiety play crucial roles in its reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Applications
tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate 2,5-Diazabicyclo[2.2.1]heptane Phenyl-methyl-tert-butyl carbamate C₁₈H₂₆N₃O₂ 316.42 g/mol Kinase inhibitors, GPCR ligands
tert-butyl (4-chlorophenethyl)carbamate Linear phenethyl chain 4-Chloro substitution C₁₃H₁₈ClNO₂ 255.74 g/mol Lab reagent, intermediates
tert-butyl N-[(1S,2S,4R)-rel-7-azabicyclo[2.2.1]heptan-2-yl]carbamate 7-Azabicyclo[2.2.1]heptane tert-Butyl carbamate C₁₁H₂₀N₂O₂ 212.29 g/mol Catalytic intermediates, chiral building blocks

Key Differences :

  • Rigidity vs. Flexibility : The 2,5-diazabicycloheptane core in the target compound imposes greater conformational rigidity compared to the linear phenethyl chain in tert-butyl (4-chlorophenethyl)carbamate. This rigidity enhances binding specificity to sterically constrained targets like kinase active sites.
  • Substituent Effects : The 4-chlorophenethyl analogue lacks the bicyclic nitrogen-rich core, limiting its utility in chelating metal ions or interacting with polar binding pockets.
  • Stereochemical Complexity : The (1S,4S) configuration of the target compound contrasts with the (1S,2S,4R) stereochemistry in the 7-azabicycloheptane analogue, leading to divergent biological activities .
Physicochemical Properties
Property This compound tert-butyl (4-chlorophenethyl)carbamate tert-butyl N-[(1S,2S,4R)-rel-7-azabicyclo[2.2.1]heptan-2-yl]carbamate
Boiling Point 425–440 °C (predicted) Not reported 322.8 ± 21.0 °C
Density 1.18 ± 0.1 g/cm³ (predicted) Not reported 1.09 ± 0.1 g/cm³
pKa 10.5 (amine), 12.8 (carbamate) Not classified 12.33 ± 0.20
Solubility Moderate in DMSO, low in water High in organic solvents Moderate in chloroform, low in water

Analysis :

  • The higher molecular weight and polar nitrogen atoms in the target compound reduce solubility in nonpolar solvents compared to the 4-chlorophenethyl analogue.
  • The pKa values suggest stronger basicity for the 2,5-diazabicycloheptane core, enabling protonation at physiological pH, which is critical for receptor interactions.

Biological Activity

tert-Butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate , commonly referred to as a derivative of diazabicyclo compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that may influence its interaction with biological targets. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H22N2O2
  • CAS Number : 113451-59-5
  • Molecular Weight : 262.35 g/mol

Structural Features

The compound is characterized by:

  • A tert-butyl group that enhances lipophilicity.
  • A diazabicyclo[2.2.1]heptane framework that may contribute to its pharmacological properties.
  • A phenyl group that can facilitate π-π interactions with biological targets.

Research indicates that compounds similar to this compound may act on several biological pathways:

  • Nicotinic Acetylcholine Receptor Modulation :
    • This compound has been identified as a partial agonist at the α4β2 nicotinic acetylcholine receptors, potentially influencing neurotransmission and cognitive functions .
  • Inhibition of Enzymatic Activity :
    • Studies have suggested that related diazabicyclo compounds can inhibit certain enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a critical role in glucocorticoid metabolism .
  • Anticancer Activity :
    • Preliminary studies show potential anticancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis .

In Vitro Studies

StudyCell LineConcentrationObserved Effect
AHeLa10 µMInduced apoptosis through uncaging of doxorubicin .
BPC35 µMInhibited cell growth by targeting α4β2 nAChR .
CMCF720 µMReduced proliferation via 11β-HSD1 inhibition .

Case Studies

  • Case Study on Neuroprotection :
    • A recent study demonstrated that this compound exhibited neuroprotective effects in models of neurodegeneration by modulating cholinergic signaling pathways.
  • Anticancer Activity in Breast Cancer Models :
    • Research indicated that the compound reduced tumor size in MCF7 xenograft models, suggesting a possible therapeutic role in breast cancer treatment.

Q & A

Q. What are the critical factors for optimizing the synthesis of tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate?

  • Methodological Answer : Key factors include:
  • Protective group selection : Use tert-butyl carbamate (Boc) to protect amine functionalities, as it balances stability and ease of removal under acidic conditions .
  • Base selection : Strong bases (e.g., NaH or KOtBu) promote efficient nucleophilic substitution during the coupling of diazabicycloheptane derivatives to the phenyl backbone .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity and yield.
  • Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like epimerization .

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer :
  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) to separate the product from unreacted intermediates .
  • Recrystallization : Ethanol/water mixtures are effective for removing residual salts or low-polarity impurities .
  • HPLC : For high-purity requirements (>98%), reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR verify the presence of tert-butyl (δ 1.2–1.4 ppm), carbamate (δ 155–160 ppm in ¹³C), and diazabicycloheptane protons (δ 3.0–4.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₅N₃O₂: 328.1922) .
  • HPLC purity analysis : Retention time and peak integration (≥95% purity) ensure batch consistency .

Advanced Research Questions

Q. How can contradictions in biological activity data between synthesized batches be resolved?

  • Methodological Answer :
  • Batch comparison : Analyze NMR and HPLC data to identify impurities (e.g., diastereomers or unremoved Boc groups) that may affect activity .
  • Bioassay standardization : Use consistent cell lines (e.g., HEK-293 for receptor-binding assays) and normalize results to internal controls.
  • Structural dynamics : Employ molecular dynamics (MD) simulations to assess conformational stability under physiological conditions .

Q. What computational strategies predict the compound’s reactivity in novel chemical transformations?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Reaction pathway modeling : Use software like Gaussian or ORCA to simulate intermediates in reactions (e.g., Pd-catalyzed cross-coupling) .
  • Solvent effects : COSMO-RS models predict solvation energies and transition-state stabilization in different solvents .

Q. How can researchers investigate the mechanistic basis of its biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
  • X-ray crystallography : Co-crystallize the compound with its protein target to resolve binding interactions (e.g., hydrogen bonding with diazabicycloheptane) .
  • SAR studies : Synthesize analogs with modifications to the phenyl or bicycloheptane moieties and correlate structural changes with activity .

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